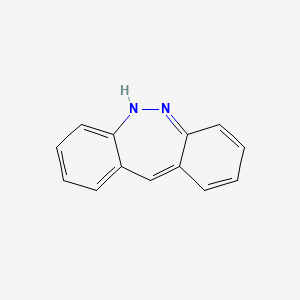

Dibenzo(c,f)(1,2)diazepine

Description

Contextualization within the Heterocyclic Compound Landscape

Heterocyclic compounds are a vast and vital class of organic molecules that incorporate at least one atom other than carbon within a ring structure. nih.gov These compounds are fundamental to the chemistry of life, forming the core of many biological molecules like nucleic acids. nih.gov Dibenzo(c,f)(1,2)diazepine belongs to the subgroup of seven-membered heterocyclic compounds. mdpi.com

More specifically, it is classified as a dibenzodiazepine, indicating the fusion of two benzene rings to a diazepine ring. nih.gov The diazepine ring itself is a seven-membered ring containing two nitrogen atoms. mdpi.com The nomenclature (c,f) specifies the faces of the central diazepine ring to which the benzene rings are fused, and (1,2) indicates the positions of the nitrogen atoms within the diazepine ring. nih.gov This specific arrangement of atoms imparts a unique three-dimensional structure and chemical reactivity to the molecule.

Significance of the Diazepine Ring System in Organic Chemistry

The diazepine ring system, particularly when fused with benzene rings to form benzodiazepines, is of immense significance in organic and medicinal chemistry. researchgate.net The unique seven-membered ring structure provides a versatile scaffold for the development of a wide array of chemical entities with diverse properties. The conformational flexibility of the seven-membered ring, coupled with the electronic effects of the fused aromatic rings and the nitrogen atoms, allows for fine-tuning of the molecule's properties through the introduction of various substituents. rsc.org

This adaptability has made the benzodiazepine core a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net Consequently, derivatives of the diazepine ring system have been extensively explored and have led to the development of numerous compounds with a range of applications.

Historical Overview of this compound Research Trajectories

While the broader class of benzodiazepines has been extensively studied since the mid-20th century, the research trajectory for the specific isomer this compound is more specialized. Early research on dibenzodiazepines largely focused on isomers with nitrogen atoms at the 1,4 or 1,5 positions, which led to the discovery of major classes of therapeutic agents.

Research into the 1,2-diazepine series gained momentum with investigations into their synthesis and photochemical properties. Photochemical methods, such as the rearrangement of N-iminoquinolinium ylides, were explored for the synthesis of 1,2-benzodiazepines. researchgate.netchemrxiv.orgmit.edu The synthesis of the core this compound structure can be achieved through methods such as the reductive cyclization of 2,2'-dinitrodibenzyl. chemicalbook.comtandfonline.com

A notable milestone in the specific research of this compound was a 1979 study that investigated its in vitro metabolism. nih.gov This study identified two primary metabolites: dibenzo[c,f] nih.govresearchgate.netdiazepine-1-N-oxide and a monohydroxy derivative on one of the aromatic rings, providing fundamental insights into its biochemical transformation. nih.gov Research has also been conducted on derivatives of the this compound core, such as the synthesis of 3,8-dinitro-11H-dibenzo[c,f] nih.govresearchgate.net-diazepine-5-oxide, which was reported in 1970. These studies highlight the ongoing interest in understanding the chemistry and potential applications of this specific heterocyclic system.

Propriétés

Numéro CAS |

256-90-6 |

|---|---|

Formule moléculaire |

C13H10N2 |

Poids moléculaire |

194.23 g/mol |

Nom IUPAC |

6H-benzo[c][1,2]benzodiazepine |

InChI |

InChI=1S/C13H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)15-14-12/h1-9,14H |

Clé InChI |

WHANSUJWMDTACG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=NN2 |

SMILES canonique |

C1=CC=C2C(=C1)C=C3C=CC=CC3=NN2 |

Autres numéros CAS |

256-90-6 |

Synonymes |

dibenzo(c,f)(1,2)diazepine |

Origine du produit |

United States |

Synthetic Methodologies for Dibenzo C,f 1,2 Diazepine and Its Analogs

Classical and Established Synthetic Routes

Traditional approaches to the dibenzo[c,f] rsc.orgrsc.orgdiazepine skeleton often rely on multi-step sequences involving key intermediates derived from biphenyl precursors. These methods include linear syntheses, thermal cyclizations, and condensation reactions, which have laid the groundwork for accessing this heterocyclic system.

Multi-step Linear Synthesis Approaches

Multi-step linear syntheses provide a foundational route to dibenzo[c,f] rsc.orgrsc.orgdiazepine derivatives, typically starting from functionalized biphenyl compounds. A common strategy involves the synthesis of 2,2'-disubstituted biphenyls, which are then manipulated through several steps to facilitate the final ring closure.

One established pathway is the reductive cyclization of 2,2'-dinitrobiphenyl. In this approach, the two nitro groups are reduced, often in a controlled manner, to form intermediates that can undergo cyclization. For instance, partial reduction can yield a nitro-nitroso intermediate, which can then cyclize to form a benzo[c]cinnoline N-oxide, a related six-membered ring system. Complete reduction to 2,2'-diaminobiphenyl, followed by specific reactions, can also lead to the diazepine ring. researchgate.netresearchgate.net

A key analog, dibenzo[c,f] rsc.orgrsc.orgdiazepin-11-one , has been synthesized through a multi-step process starting from 2-aminobenzophenone. rsc.org This method highlights the importance of building a suitably substituted biphenyl precursor that contains the necessary functionalities for the eventual diazepine ring formation. The general approach involves creating a 2-amino-2'-carboxy-biphenyl or a related derivative, which can then be cyclized to form the seven-membered lactam.

Table 1: Example of a Multi-step Synthesis for a Dibenzo[c,f] rsc.orgrsc.orgdiazepine Analog

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2-Aminobenzophenone | Acylation, Nitration | 2-Acylamino-2'-nitrobenzophenone | rsc.org |

| 2 | 2-Acylamino-2'-nitrobenzophenone | Hydrolysis | 2-Amino-2'-nitrobenzophenone | rsc.org |

| 3 | 2-Amino-2'-nitrobenzophenone | Diazotization, Sandmeyer Reaction | 2-Carboxy-2'-nitrobiphenyl | rsc.org |

| 4 | 2-Carboxy-2'-nitrobiphenyl | Reduction of nitro group | 2-Amino-2'-carboxybiphenyl | rsc.org |

Intramolecular Thermal Cyclization Strategies

Intramolecular thermal cyclization represents another classical approach, often utilizing highly reactive intermediates like nitrenes generated from azides. The thermal decomposition of 2,2'-diazidobiphenyl is a known method that can lead to cyclized products. umich.eduimperial.ac.uk While the primary product from this reaction is often carbazole (formed via dinitrene intermediate and subsequent nitrogen extrusion), the formation of benzo[c]cinnoline (a six-membered diazene) is also observed. The formation of the seven-membered dibenzo[c,f] rsc.orgrsc.orgdiazepine ring via this route is less common but represents a potential pathway through a controlled cyclization process.

A more targeted approach involves the thermal cyclization of a 2-azido-2'-aminobiphenyl derivative. The azide group can be converted into a reactive nitrene upon heating, which can then undergo an intramolecular reaction with the neighboring amino group to form the N-N bond and close the seven-membered ring. This method offers a more direct route to the diazepine core compared to the dinitrene approach.

Condensation Reactions in Diazepine Ring Formation

Condensation reactions provide one of the most direct methods for forming the diazepine ring, particularly the nitrogen-nitrogen bond. The key strategy involves the reaction of a biphenyl derivative containing two carbonyl functionalities at the 2 and 2' positions with hydrazine or its derivatives.

The condensation of biphenyl-2,2'-dicarboxaldehyde with hydrazine is a prime example of this approach. rsc.orgrsc.org In this reaction, hydrazine acts as the N-N synthon, reacting with the two aldehyde groups to form a dihydrazone, which can then cyclize to yield the 5,6-dihydrodibenzo[c,f] rsc.orgrsc.orgdiazepine. However, the reaction conditions must be carefully controlled, as side reactions leading to the formation of 9-azaphenanthrene derivatives can also occur. rsc.orgrsc.org The use of substituted hydrazines, such as phenylhydrazine, can lead to N-substituted diazepine analogs. rsc.org

Table 2: Condensation Reaction for Dibenzo[c,f] rsc.orgrsc.orgdiazepine Synthesis

| Biphenyl Precursor | Nitrogen Source | Key Conditions | Product | References |

|---|---|---|---|---|

| Biphenyl-2,2'-dicarboxaldehyde | Hydrazine hydrate | Reflux in ethanol | 5,6-Dihydrodibenzo[c,f] rsc.orgrsc.orgdiazepine | rsc.orgrsc.org |

| Biphenyl-2,2'-dicarboxaldehyde | Phenylhydrazine | Equimolar ratio, solvent | 5-Phenyl-5,6-dihydrodibenzo[c,f] rsc.orgrsc.orgdiazepine | rsc.org |

Modern and Advanced Synthetic Strategies

More contemporary methods for the synthesis of dibenzo[c,f] rsc.orgrsc.orgdiazepines leverage the power of transition-metal catalysis. These advanced strategies offer greater efficiency, milder reaction conditions, and broader functional group tolerance compared to many classical routes. Palladium- and copper-catalyzed reactions are at the forefront of these modern approaches.

Palladium-Catalyzed Carbon-Nitrogen Bond Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a highly effective tool for the formation of C-N bonds in the synthesis of nitrogen-containing heterocycles, including dibenzodiazepines. benthamscience.comresearchgate.net These methods can be applied to the synthesis of the dibenzo[c,f] rsc.orgrsc.orgdiazepine core through an intramolecular double amination strategy.

In a typical approach, a 2,2'-dihalobiphenyl serves as the starting material. This substrate can undergo a double N-arylation with a nitrogen source like hydrazine or a protected hydrazine derivative in the presence of a palladium catalyst and a suitable ligand. This reaction constructs both C-N bonds in a single synthetic operation, leading directly to the diazepine ring system. Domino processes, where an intermolecular amination is followed by an intramolecular cyclization, also provide an efficient route. benthamscience.com

Table 3: Palladium-Catalyzed Synthesis of Dibenzo[c,f] rsc.orgrsc.orgdiazepine Derivatives

| Biphenyl Substrate | Nitrogen Source | Catalyst / Ligand System | Product | Reference |

|---|---|---|---|---|

| 2,2'-Dibromobiphenyl | Hydrazine | Pd(OAc)₂ / BINAP | 5,6-Dihydrodibenzo[c,f] rsc.orgrsc.orgdiazepine | benthamscience.comresearchgate.net |

| 2-Amino-2'-chlorobiphenyl | Ammonia (in situ N-N formation) | Pd₂(dba)₃ / XPhos | Dibenzo[c,f] rsc.orgrsc.orgdiazepine | benthamscience.com |

Copper-Catalyzed Cyclization and Rearrangement Cascades

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent another powerful modern strategy for constructing the dibenzo[c,f] rsc.orgrsc.orgdiazepine skeleton. rsc.org These methods are especially useful for forming C-N bonds and can be adapted for intramolecular cyclizations to build the seven-membered ring.

A key strategy involves an intramolecular double Ullmann condensation. Starting with a precursor such as 2,2'-dihalobiphenyl and a hydrazine-based linker, a copper catalyst can facilitate the formation of the two C-N bonds required to close the ring. Recent advancements have led to the development of cascade reactions where multiple bonds are formed in a single pot, often involving cyclization and rearrangement steps to build complex molecular architectures. researchgate.net For instance, a copper-catalyzed monomolecular Ullmann coupling has been successfully used to synthesize the closely related dibenzo[c,e] rsc.orgrsc.orgdiazepine skeleton, indicating the viability of this approach for the target (c,f) isomer. rsc.org Copper-catalyzed oxidative dehydrogenative coupling has also emerged as a method for intramolecular N-N bond formation in related heterocyclic systems. rsc.org

Table 4: Copper-Catalyzed Synthesis of Dibenzodiazepine Analogs

| Reaction Type | Substrate | Catalyst System | Product Type | References |

|---|---|---|---|---|

| Intramolecular Ullmann Coupling | 2-Bromo-2'-(N-Boc-hydrazino)biphenyl | CuI / L-proline | N-Boc-5,6-dihydrodibenzo[c,f] rsc.orgrsc.orgdiazepine | rsc.org |

| Tandem C-N Bond Formation | 2-Halobenzoates and o-phenylenediamines | CuI / DMEDA | Dibenzodiazepinones | researchgate.net |

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, valued for their efficiency, atom economy, and the ability to construct complex molecular scaffolds in a single step. nih.gov In the context of dibenzo(c,f)(1,2)diazepine and its analogs, MCRs offer a convergent and environmentally friendly approach. beilstein-journals.org

A notable example is the isocyanide-based multicomponent reaction (I-MCR) for the synthesis of pyrrole-fused dibenzoxazepine, dibenzothiazepine, and triazolobenzodiazepine derivatives. nih.govbeilstein-journals.org This method involves the reaction of isocyanides, gem-diactivated olefins, and cyclic imines under solvent- and catalyst-free conditions. nih.govbeilstein-journals.org The reaction proceeds through the initial formation of a zwitterionic intermediate from the isocyanide and the activated olefin. nih.govbeilstein-journals.org This intermediate then reacts with the cyclic imine, leading to a cyclization cascade that furnishes the final fused heterocyclic system. nih.govbeilstein-journals.org This strategy is particularly attractive due to its operational simplicity and adherence to green chemistry principles. beilstein-journals.org

Another approach involves a three-component reaction of 2,2′-biphenyldiamines, 2-chloroacetic acid derivatives, and elemental sulfur. acs.org This method, conducted in water, provides a practical route to 2-carboxamide-substituted dibenzo[d,f] acs.orgrsc.orgdiazepines and demonstrates good functional group tolerance. acs.org The Petasis reaction has also been employed in a one-pot synthesis of 1,2-dihydro-4H-benzo[e] nih.govacs.orgdiazepine-3,5-diones, showcasing the versatility of MCRs in generating diverse diazepine scaffolds. colab.ws

Photochemical Synthesis and Rearrangement Pathways

Photochemical methods provide unique pathways for the synthesis and rearrangement of this compound scaffolds, often leading to structures that are difficult to access through thermal reactions. A key strategy involves the photochemical rearrangement of 1-aminopyridinium ylides, which can be generated in situ, to yield 1,2-diazepines. chemrxiv.org This skeletal transformation, achieved through UV light irradiation, allows for the insertion of a nitrogen atom into a pyridine ring, offering a standardized one-pot sequence. chemrxiv.org

Early research in the 1970s laid the groundwork for this approach, demonstrating that the irradiation of N-iminopyridinium ylides leads to the formation of 1,2-diazepines. acs.orgscispace.com The reaction is believed to proceed through an excited singlet state, leading to a diradical species that cyclizes to a diazanorcaradiene intermediate before rearranging to the final diazepine product. scispace.com This method has been applied to the synthesis of various 1H-1,2-benzodiazepines from N-iminoquinolinum ylide dimers. chemrxiv.org

Furthermore, photochemical reactions of related dibenz[b,f]azepine derivatives can lead to cyclodimerization and rearrangement products. rsc.org For instance, N-acyl and N-aroyl derivatives of 5H-dibenz[b,f]azepine undergo photochemical [2+2] cycloaddition to form cyclobutane dimers upon both unsensitized and benzophenone-sensitized irradiation. rsc.org In contrast, the N-tosyl derivative undergoes a photo-Fries rearrangement. rsc.org The study of 11,12-dihydrodibenzo[c,g]-1,2-diazocines, which are structural isomers of dibenzodiazepines, has also provided insights into photochemical switching behavior. nih.gov

Organocatalytic Approaches in Diazepine Synthesis

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a green and metal-free alternative for the construction of complex molecules. In the synthesis of this compound analogs, organocatalysts have been effectively employed to promote key bond-forming reactions.

One notable application is the use of L-proline as an organocatalyst for the "on-water" synthesis of functionalized dibenzo- nih.govacs.org-diazepin-1-ones. rsc.orggrafiati.com This method highlights the use of an environmentally benign solvent and a readily available amino acid catalyst. The reaction proceeds efficiently in an aqueous medium, and in some cases, can even occur under catalyst-free conditions in a sealed tube. rsc.org

N-Heterocyclic carbenes (NHCs) have also been utilized as organocatalysts in the synthesis of diazepine derivatives. mdpi.com For example, NHC-catalyzed [4+3] annulation reactions of enals with azoalkenes provide access to 1,2-diazepine skeletons. mdpi.com This approach leverages the unique reactivity of NHCs to generate acyl azolium intermediates, which then undergo cycloaddition.

Additionally, graphite oxide has been developed as a heterogeneous carbocatalyst for the one-pot, three-component synthesis of spirodibenzo nih.govacs.orgdiazepine derivatives in an aqueous ethanol medium. rsc.org This method is characterized by its operational simplicity, mild reaction conditions, and the reusability of the catalyst, making it a sustainable and practical approach. rsc.org

Precursor Design and Retrosynthetic Analysis for this compound Scaffolds

The design of precursors and the application of retrosynthetic analysis are fundamental to the efficient synthesis of this compound scaffolds. A common retrosynthetic disconnection involves breaking the seven-membered ring to reveal more accessible starting materials.

One prevalent strategy begins with 2,2′-disubstituted biphenyls. For instance, dibenzo[d,f] acs.orgrsc.orgdiazepines can be synthesized from 2,2′-bis(arylamino)-1,1′-biaryls. researchgate.netresearchgate.net These precursors, in turn, can be prepared via the iron-catalyzed oxidative C-C homocoupling of diarylamines. researchgate.netresearchgate.net The final ring closure is then achieved by reacting the biphenyldiamine with a suitable 1,1-dielectrophile such as paraformaldehyde. researchgate.netresearchgate.net

Another retrosynthetic approach for 1,4-benzodiazepine derivatives involves the intramolecular C-N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov This leads to the formation of an azetidine-fused 1,4-diazepine, which can then undergo ring-opening of the four-membered ring to introduce further functionality. nih.gov

For the synthesis of 1,2-diazepines, a powerful retrosynthetic strategy involves the dearomatization of pyridines. chemrxiv.org This approach envisions the insertion of a nitrogen atom into the pyridine ring. The corresponding synthetic method involves the in situ generation of 1-aminopyridinium ylides from pyridines, followed by a photochemical rearrangement to form the 1,2-diazepine ring. chemrxiv.org

Novel Ring Transformation Methodologies Leading to this compound Structures

Ring transformation reactions represent an innovative approach to constructing the this compound core, often involving ring expansion or rearrangement of smaller heterocyclic systems. These methods can provide access to unique substitution patterns and complex molecular architectures.

A notable example is the synthesis of functionalized 1,4-benzodiazepine derivatives through the ring opening of azetidine-fused precursors. nih.gov In this strategy, an intramolecular C-N coupling reaction first forms a 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govacs.orgdiazepin-10(2H)-one. grafiati.comnih.gov Subsequent treatment of this intermediate with reagents like methyl chloroformate induces the opening of the four-membered azetidine ring, yielding a 2-chloroethyl-substituted 1,4-benzodiazepine. grafiati.comnih.gov

Another novel ring transformation involves the base-induced reaction of 2H-pyran-2-one-3-carbonitriles with indolin-2-ones. researchgate.net This methodology leads to the formation of 5,7-dihydro-6H-dibenzo[d,f] acs.orgrsc.orgdiazepin-6-ones, demonstrating a unique ring expansion pathway from a six-membered pyranone to a seven-membered diazepinone. researchgate.net

Furthermore, the synthesis of dibenzo[d,f] acs.orgrsc.orgdiazepines has been achieved via the elemental sulfur-mediated cyclocondensation of 2,2′-biphenyldiamines with 2-chloroacetic acid derivatives. acs.org While this is a cyclization rather than a ring transformation of an existing heterocycle, it represents a novel method for constructing the diazepine ring from acyclic or biaryl precursors.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogs to minimize environmental impact and enhance sustainability. mdpi.com Key principles such as atom economy, use of safer solvents, and catalysis are central to these modern synthetic approaches. acs.org

The use of water as a solvent is a prominent green chemistry strategy. researchgate.net For example, the "on-water" synthesis of dibenzo- nih.govacs.org-diazepin-1-ones, either with an organocatalyst like L-proline or under catalyst-free conditions, exemplifies this approach. rsc.orggrafiati.com Similarly, the three-component synthesis of 2-carboxamide-substituted dibenzo[d,f] acs.orgrsc.orgdiazepines is effectively performed in water. acs.org

Multi-component reactions (MCRs) inherently align with green chemistry principles due to their high atom economy and reduction of waste by combining multiple synthetic steps into a single operation. nih.govbeilstein-journals.org The isocyanide-based MCR for pyrrole-fused dibenzoxazepines, which can be conducted under solvent- and catalyst-free conditions, is a prime example of a green synthetic method. nih.govbeilstein-journals.org

Chemical Reactivity and Reaction Mechanisms of Dibenzo C,f 1,2 Diazepine

Electrophilic and Nucleophilic Reactivity of the Diazepine Ring

The reactivity of the dibenzo(c,f)(1,2)diazepine ring is characterized by the interplay between its constituent parts: the two benzene rings and the seven-membered diazepine ring containing a nitrogen-nitrogen single bond. The diazepine ring itself possesses both nucleophilic and electrophilic characteristics. nih.gov

Cysteine sulfenic acids, which also contain both nucleophilic and electrophilic properties, can serve as a conceptual model for understanding this dual reactivity. nih.gov The electrophilic nature of the sulfur atom in sulfenic acid is subject to nucleophilic attack, while the molecule itself can act as a nucleophile. nih.gov Similarly, the this compound system can engage in reactions as either the electron-rich or electron-poor component, depending on the reacting partner and conditions. nowgongcollege.edu.infrontiersin.org

Intramolecular Rearrangement and Isomerization Processes

This compound and its derivatives can undergo various intramolecular rearrangements and isomerization processes, often induced by photochemical or thermal means. Photochemical irradiation can lead to isomerization, such as the conversion to 1H-1,2-diazepines. acs.org Another significant intramolecular process is 1,3-dipolar cycloaddition, which has been observed in related iminopyridinium ylides, suggesting the potential for similar reactivity in the this compound system. acs.org

Rearrangements are also a key feature in the synthesis of the dibenzodiazepine core. For instance, the treatment of 2-hydroxy-N-phenyl benzamides with certain reagents can afford dibenzo[d,f] researchgate.netmdpi.comoxazepin-6(7H)-ones through a rearrangement process. researchgate.net While this is a related but different diazepine, it highlights the propensity of these biaryl-linked systems to undergo intramolecular shifts.

Mechanisms of Ring Closure and Expansion in Diazepine Systems

The formation of the this compound ring system often involves ring closure or ring expansion reactions as the key bond-forming steps.

Ring Closure Mechanisms: Intramolecular condensation is a common strategy. For example, the synthesis of 1,2-diazepines can be achieved through the intramolecular condensation of diketones. mdpi.com Another powerful method is intramolecular SNAr (nucleophilic aromatic substitution) reaction. mdpi.com Palladium-catalyzed intramolecular C-H functionalization and oxidative cross-coupling reactions have also been developed for the synthesis of dibenzo[b,e]azepines, a related class of compounds. acs.org A three-component reaction involving 2,2'-biphenyldiamines, 2-chloroacetic acid derivatives, and elemental sulfur provides a practical route to dibenzo[d,f] researchgate.netmdpi.comdiazepines, proceeding via a cyclocondensation mechanism. nih.gov

Ring Expansion Mechanisms: Ring expansion provides an alternative route to the seven-membered diazepine ring. For example, tetrazolo[1,5-a]pyridines can undergo photochemical nitrogen elimination and ring expansion to form 1,3-diazacyclohepta-1,2,4,6-tetraenes. researchgate.netgrafiati.com Similarly, 3-aminoquinoline-2,4-diones can undergo a base-promoted molecular rearrangement to yield 1,4-benzodiazepine-2,5-diones. researchgate.net This type of rearrangement involves the expansion of a six-membered ring to a seven-membered ring. researchgate.net

| Reaction Type | Starting Material Example | Product Type | Key Mechanistic Feature |

| Intramolecular Condensation | Diketones | 1,2-Diazepines | Enamine formation and cyclization mdpi.com |

| Intramolecular SNAr | Z-Stilbene derivative | Dibenzo[b,f]oxepin | Nucleophilic attack on an aromatic ring mdpi.com |

| Photochemical Ring Expansion | Tetrazolo[1,5-a]pyridines | 1,3-Diazepine derivatives | Nitrogen elimination and ring expansion researchgate.netgrafiati.com |

| Base-Promoted Rearrangement | 3-Aminoquinoline-2,4-diones | 1,4-Benzodiazepine-2,5-diones | Molecular rearrangement and ring expansion researchgate.net |

Role of Intermediates: Nitrenes and Carbene Analogues in Reaction Pathways

Highly reactive intermediates such as nitrenes and carbenes play a crucial role in some synthetic routes toward diazepine rings.

Nitrenes: Nitrenes are monovalent nitrogen species that are isoelectronic with carbenes. aakash.ac.in They are often generated by the thermal or photochemical decomposition of azides. aakash.ac.in A key reaction involving a nitrene intermediate is the Curtius rearrangement, where an acyl azide rearranges to an isocyanate. aakash.ac.in In the context of diazepine synthesis, nitrene intermediates can be involved in ring expansion reactions. For example, the photochemical decomposition of 2-azidopyridines leads to the formation of a nitrene, which then undergoes ring expansion to a diazepine derivative. researchgate.net

Carbenes and Carbene Analogues: Carbenes are neutral, divalent carbon species. egyankosh.ac.in They can be generated from various precursors, including diazo compounds. egyankosh.ac.in Transition metal-catalyzed reactions involving carbene transfer are important in organic synthesis. nih.gov While direct involvement of carbenes in the synthesis of this compound is less common, related carbene-like reactivity is seen in palladium-catalyzed cross-coupling reactions that form the core structure of related polycyclic frameworks. researchgate.net For instance, the internal alkyne in certain reactions can act as a formal dicarbenoid. researchgate.net

| Intermediate | Precursor Example | Generation Method | Typical Subsequent Reaction |

| Nitrene | 2-Azidopyridines | Photolysis researchgate.net | Ring expansion researchgate.net |

| Nitrene | Acyl azides | Pyrolysis aakash.ac.in | Curtius rearrangement aakash.ac.in |

| Carbene | Diazo compounds | Photolysis or Thermolysis egyankosh.ac.in | Cycloaddition, Insertion egyankosh.ac.innih.gov |

Substituent Effects on Reactivity and Selectivity

The presence of substituents on the benzo rings of this compound can significantly influence the molecule's reactivity and the selectivity of its reactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution within the aromatic rings and the diazepine moiety.

In reactions involving nucleophilic attack on the diazepine system, EWGs on the benzene rings can enhance reactivity by making the ring system more electrophilic. Conversely, EDGs would decrease reactivity toward nucleophiles. For electrophilic substitution reactions on the aromatic rings, EDGs would activate the rings and direct incoming electrophiles, while EWGs would deactivate them.

In the synthesis of related pyrrole-fused dibenzoxazepines, it was observed that the presence of EWGs in the aromatic rings of the starting materials led to slightly better product yields compared to substrates with EDGs. beilstein-journals.org This is likely due to the electron-withdrawing effect enhancing the susceptibility to nucleophilic attack. beilstein-journals.org Similarly, in the synthesis of bridged dibenzo[b,f] researchgate.netrsc.orgdiazocines, the electronic nature of substituents on the aryl ring of the starting benzyl amines was found to be a critical factor. acs.org

| Substituent Type | Effect on Nucleophilic Attack | Effect on Electrophilic Attack | Example from Related Systems |

| Electron-Withdrawing Group (EWG) | Increases reactivity | Decreases reactivity | Better yields in pyrrole-fused dibenzoxazepine synthesis beilstein-journals.org |

| Electron-Donating Group (EDG) | Decreases reactivity | Increases reactivity | Lower yields in pyrrole-fused dibenzoxazepine synthesis beilstein-journals.org |

Mechanistic Elucidation via Experimental Kinetic and Labeling Studies

To unravel the detailed mechanisms of reactions involving this compound and related compounds, experimental techniques such as kinetic analysis and isotopic labeling are employed.

Kinetic Studies: Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration of reactants, temperature), can provide insights into the reaction order and the nature of the transition state. For instance, substitution reactions of platinum(II) complexes with heterocyclic nitrogen donors have been studied using UV-visible spectrophotometry to determine second-order rate constants and activation parameters, which support an associative mechanism. researchgate.net

Labeling Studies: Isotopic labeling, particularly with deuterium (²H), is a powerful tool for tracing the path of atoms during a reaction and for determining whether a specific bond is broken in the rate-determining step (kinetic isotope effect). In the context of asymmetric hydrogenation of related cyclic imines, deuterium labeling experiments, coupled with DFT calculations, were used to elucidate the catalytic mechanism, revealing an equilibrium between enamine and imine isomers. acs.org In the synthesis of indole-fused 1,4-benzodiazepines, deuteration experiments supported a proposed mechanism involving a researchgate.netrsc.org-hydride shift. doi.org Radioligand binding studies using tritium-labeled ([³H]) compounds have also been used to investigate the binding of dibenzodiazepinone-type ligands to receptors. uni-regensburg.de

Redox Chemistry and Electrochemically Induced Transformations

The this compound system can participate in redox reactions, and its electrochemical behavior can be studied using techniques like cyclic voltammetry (CV). The nitrogen atoms and the extended π-system of the aromatic rings are the primary sites for electron transfer processes.

In vitro metabolism studies have shown that dibenzo[c,f]- researchgate.netresearchgate.netdiazepine can be oxidized by rat liver microsomes to form dibenzo[c,f]- researchgate.netresearchgate.netdiazepine-1-N-oxide and a monohydroxylated derivative on one of the aromatic rings. nih.gov This highlights the susceptibility of the diazepine nitrogen and the aromatic rings to oxidative transformations.

The electrochemical behavior of related metal complexes with diazepine-like ligands has been investigated. For example, the redox properties of copper chelates with phenanthroline-based ligands have been characterized using cyclic voltammetry and the electrochemical quartz crystal microbalance (EQCM). cmu.edu These studies show that the oxidation state of the metal center can induce reversible structural changes in the coordination polymer. cmu.edu Furthermore, electrochemical methods have been developed for the oxidative difunctionalization of diazo compounds, which proceed via diazonium ion intermediates. researchgate.net The access to coordination sites in some sulfur-rich bimetallic complexes has been shown to be redox-controlled, where one-electron oxidation can unlock a bridging ligand. researchgate.net

Structural and Electronic Properties: a Theoretical and Computational Perspective

Quantum Chemical Calculations of Dibenzo(c,f)(1,2)diazepine (DFT, CASSCF, CASPT2)

Quantum chemical calculations are fundamental to understanding the molecular behavior of this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used method for optimizing the geometry of molecules like this compound. It offers a balance between computational cost and accuracy for ground-state properties. researchgate.netcore.ac.uk Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) or TZP to calculate optimized structures, vibrational frequencies, and electronic properties. researchgate.netbhu.ac.in For fused ring systems, DFT is effective in predicting bond lengths and angles, providing a reliable representation of the molecular ground state. researchgate.net

Complete Active Space Self-Consistent Field (CASSCF) is a multiconfigurational method essential for studying molecules where a single electronic configuration is insufficient for a proper description. nih.gov This is particularly relevant for excited states, bond-breaking processes, or molecules with significant non-dynamic electron correlation. arxiv.org For this compound, CASSCF would be employed to investigate photochemical reactions or to obtain a correct reference wave function for further calculations. The choice of the "active space"—a specific set of orbitals and electrons included in the full configuration interaction calculation—is crucial and is typically based on the chemical process of interest. molcas.org

Second-Order Perturbation Theory (CASPT2) is used to add dynamic electron correlation on top of a CASSCF reference wave function. arxiv.org While CASSCF correctly describes static correlation, CASPT2 provides a more accurate calculation of energies, especially for excited states. arxiv.orgacs.org The CASSCF/CASPT2 approach is considered a benchmark for calculating vertical excitation energies and understanding the photophysical properties of complex organic molecules. acs.orgmolcas.org However, the method can be computationally demanding and may face challenges such as "intruder states," which require technical adjustments like an IPEA shift to resolve. arxiv.orgacs.org

Conformational Analysis and Dynamic Behavior of the Seven-Membered Ring

The central seven-membered diazepine ring is the most flexible part of the this compound structure. Unlike the rigid fused benzene rings, the diazepine ring can adopt several low-energy conformations. Computational conformational analysis reveals that seven-membered rings typically exist in non-planar forms, most commonly as twist-chair, chair, or boat-like conformations. nih.govacs.org

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) at 298 K |

|---|---|---|---|

| Twist-Chair (TC) | 0.00 | C1-N2-N1-C13a: -75.4, C4a-C5-C6-C6a: 55.2 | ~75% |

| Boat (B) | 2.50 | C1-N2-N1-C13a: -60.1, C4a-C5-C6-C6a: 40.8 | ~5% |

| Chair (C) | 1.85 | C1-N2-N1-C13a: 80.3, C4a-C5-C6-C6a: -65.7 | ~20% |

Note: The data in this table is illustrative and represents typical values for diazepine-containing fused systems based on computational studies of related molecules.

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potential

The electronic structure dictates the chemical reactivity and properties of the molecule. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. bhu.ac.in The HOMO represents the ability to donate an electron and is associated with nucleophilic or electron-rich regions. The LUMO represents the ability to accept an electron, indicating electrophilic or electron-poor sites. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich benzo rings and the nitrogen atoms, while the LUMO would be distributed across the π-system.

Charge distribution analysis, often performed using Mulliken population analysis, reveals the partial atomic charges on each atom. bhu.ac.in This helps identify polar bonds and reactive sites. The nitrogen atoms in the diazepine ring are expected to carry a negative partial charge due to their high electronegativity, while adjacent carbon and hydrogen atoms would be more positive. bhu.ac.in

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution. bhu.ac.in It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MESP would show negative potential around the nitrogen atoms and a largely neutral or slightly negative potential over the faces of the benzene rings due to the π-electrons.

Aromaticity and Anti-aromaticity Considerations within the Fused Ring System

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. This compound contains a fused ring system composed of two benzene rings and one central diazepine ring.

Benzo Rings : The two six-membered rings are classic examples of aromatic systems, each containing 6 π-electrons that satisfy Hückel's rule (4n+2 π-electrons). This confers significant stability to these parts of the molecule.

Diazepine Ring : The seven-membered diazepine ring is non-aromatic. It is non-planar and its π-system is not continuously conjugated in a way that would fulfill the requirements for aromaticity or anti-aromaticity.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential chemical reactions by mapping the potential energy surface. This includes locating the minimum energy structures of reactants and products, as well as the transition state (TS) that connects them. nih.gov The TS is a first-order saddle point on the energy surface and its energy determines the activation barrier of the reaction.

For this compound, computational modeling could be used to study various reactions, such as:

Ring Inversion : As mentioned in the conformational analysis, the pathway for the inversion of the seven-membered ring can be modeled to find the transition state and calculate the energy barrier. nih.gov

Electrophilic Aromatic Substitution : Modeling the attack of an electrophile on the benzo rings to determine regioselectivity (which position is most reactive) and the associated activation energies.

Oxidation/Reduction : Investigating the addition or removal of electrons and the resulting structural changes.

Methods like the replica path method can be used to construct the reaction path and find an approximate TS geometry, which is then fully optimized. nih.gov Characterizing the TS involves a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Spectroscopic Properties Simulation and Prediction (e.g., UV-Vis, NMR chemical shifts, IR frequencies)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data.

IR Frequencies : DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to the stretching and bending modes of the bonds (e.g., C-H, C=C, C-N). Comparing the calculated IR spectrum with an experimental one helps in assigning the observed absorption bands to specific molecular motions.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate NMR chemical shifts (¹H and ¹³C). nih.gov The calculated shifts are compared to experimental data to aid in the structural elucidation of the molecule and its conformers.

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is the most common method for simulating electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum. researchgate.net This is essential for understanding the molecule's photophysical behavior.

| Spectroscopic Technique | Parameter | Predicted Value | Assignment/Comment |

|---|---|---|---|

| IR | Vibrational Frequency (cm⁻¹) | ~3050-3100 | Aromatic C-H stretch |

| IR | Vibrational Frequency (cm⁻¹) | ~1600, ~1450 | Aromatic C=C stretch |

| ¹³C NMR | Chemical Shift (ppm) | ~120-145 | Aromatic carbons |

| ¹H NMR | Chemical Shift (ppm) | ~7.0-8.0 | Aromatic protons |

| UV-Vis (TD-DFT) | λ_max (nm) | ~260, ~320 | π → π* transitions in the fused aromatic system |

Note: The data in this table is illustrative, based on typical values for dibenzo-fused heterocyclic systems from computational studies.

Intermolecular Interactions and Aggregation Behavior Modeling

Understanding how this compound molecules interact with each other is key to predicting their solid-state properties (e.g., crystal packing) and behavior in solution. The molecule possesses several features that can lead to intermolecular interactions:

π-π Stacking : The large, flat surfaces of the two benzo rings can interact favorably with those of an adjacent molecule through π-π stacking.

Hydrogen Bonding : The 5H-Dibenzo(c,f)(1,2)diazepine tautomer contains an N-H group that can act as a hydrogen bond donor, potentially forming dimers or larger aggregates through N-H···N interactions. nih.govresearchgate.net

Computational modeling can be used to calculate the geometry and binding energy of dimers or larger clusters of this compound. By exploring different relative orientations (e.g., stacked, T-shaped), the most stable aggregation motifs can be identified. This provides insight into the molecule's tendency to self-assemble, which can influence its solubility, melting point, and material properties.

Advanced Spectroscopic and Crystallographic Probes for Dibenzo C,f 1,2 Diazepine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the stereochemical and conformational dynamics of dibenzo(c,f)(1,2)diazepine derivatives in solution. copernicus.orgacs.orgresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In many dibenzo-azepine and -diazepine systems, the seven-membered ring can exist as a mixture of two enantiomeric conformers that interconvert. acs.org The rate of this interconversion influences the appearance of the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals for each conformer may be observed, often resulting in doubled peaks for certain protons. copernicus.org This phenomenon allows for the direct observation and quantification of different conformational states. copernicus.org

For instance, studies on related dibenzoazepine derivatives have shown that the presence of bulky substituents can hinder bond rotation, leading to distinct rotamers that are observable by ¹H NMR. copernicus.orgacs.org Variable temperature (VT) NMR experiments are particularly powerful in this context. By recording spectra at different temperatures, researchers can study the coalescence of signals, which provides data to calculate the energy barriers associated with conformational changes, such as ring flips or rotations around specific bonds. copernicus.orgresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton and carbon signals, especially in complex derivatives. researchgate.netmdpi.com These experiments reveal connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by several bonds, respectively, which is essential for confirming the molecular structure. mdpi.com For example, in derivatives of dibenzo[b,e] nih.govnih.govdiazepin-1-ones, 2D NMR was used to unequivocally characterize the structures in solution. researchgate.netgrafiati.com

Computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental NMR data. rsc.org Theoretical calculations can predict the NMR chemical shifts for different possible conformations, and comparing these calculated values with experimental data helps to identify the most stable conformers present in solution. rsc.org

Table 1: Representative NMR Data for Dibenzo-diazepine Derivatives This table presents example data from related dibenzo-diazepine structures to illustrate the type of information obtained from NMR spectroscopy, as specific data for the parent this compound is not readily available in the search results.

| Compound Type | Technique | Observed Chemical Shifts (δ, ppm) and Couplings (J, Hz) | Reference |

|---|---|---|---|

| 5-methyl-11-(phenylthio)-5H-dibenzo[b,e] nih.govnih.govdiazepine | ¹H NMR (400 MHz, CDCl₃) | 7.70 (dd, J = 7.8, 1.1 Hz, 1H), 7.65 (d, J = 6.5 Hz, 2H), 7.46 – 7.31 (m, 4H), 7.08 – 6.84 (m, 6H), 3.21 (s, 3H) | rsc.org |

| 5-methyl-11-(phenylthio)-5H-dibenzo[b,e] nih.govnih.govdiazepine | ¹³C NMR (100 MHz, CDCl₃) | 168.4, 156.5, 145.7, 142.4, 135.0, 132.3, 130.8, 129.1, 128.8, 128.7, 128.6, 126.6, 125.8, 124.0, 123.1, 118.0, 117.3, 37.1 | rsc.org |

| Dibenzo[b,f]azepine derivative | ¹H NMR (CDCl₃) | 7.719 (dd, J1, 2 = 7.7 Hz, J1, 3 = 1.5 Hz, 2H, H1, H10); 7.422-7.361 (m, 6H, H2 – H4, H7 – H9) | lew.ro |

| Dibenzo[b,f]azepine derivative | ¹³C NMR (CDCl₃) | 157.810 (Cq), 143.351 (Cq), 135.719 (Cq), 130.000 (CH), 128.040 (CH), 126.790 (CH), 126.560 (CH) | lew.ro |

Mass Spectrometry for Complex Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its derivatives. nih.gov Electron Impact (EI) ionization is a common technique that provides detailed information about the molecule's structure through analysis of its fragmentation patterns. researchgate.net

Under EI-MS, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation of the dibenzo-diazepine core can proceed through several pathways. For related tricyclic systems, common fragmentation involves the loss of small, stable molecules or radicals. For example, the EI-MS spectrum of dibenzo[c,g] nih.govnih.govdiazocin-5,6-dione-N,N'-dioxide showed a weak molecular ion peak followed by strong peaks corresponding to the stepwise loss of two NO groups. In studies of 11-(anilino)-5H-dibenzo[b,e] nih.govnih.govdiazepines, the principal fragmentation routes were found to originate from either the molecular ion or the [M-1]⁺ ion. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent compound and its fragments. rsc.org This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Isotopic labeling studies, where atoms like ¹³C, ¹⁵N, or ²H (deuterium) are incorporated into the molecule, are powerful for elucidating reaction mechanisms and metabolic pathways. symeres.comdoi.orgbuchem.com In mass spectrometry, the labeled compound and its fragments will appear at a higher mass, corresponding to the mass increase of the incorporated isotope. doi.org This mass shift allows for the unambiguous tracking of atoms through complex fragmentation processes or metabolic transformations. doi.orgchemrxiv.org For example, studying the metabolism of this compound using rat liver microsomes identified metabolites such as an N-oxide and a monohydroxy derivative, characterizations heavily reliant on mass spectrometric analysis. nih.gov

Table 2: Illustrative Mass Spectrometry Fragmentation Data for Related Diazepine Systems This table provides examples of fragmentation patterns observed in related dibenzo-diazepine compounds to demonstrate the principles of MS analysis.

| Compound Type | Ionization Method | Key Fragments (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| Dibenzo[c,g] nih.govnih.govdiazocin-5,6-dione-N,N'-dioxide | EI-MS | 268 (M⁺, weak), 208, 134 (base peak), 104 | Step-wise loss of two NO groups from M⁺ leads to the fragment at m/z 208. | |

| 5-methyl-11-(phenylthio)-5H-dibenzo[b,e] nih.govnih.govdiazepine | HRMS (ESI) | Calculated for C₂₀H₁₆N₂S⁺ [M+H]⁺: 317.1107 | Found: 317.1112. Confirms elemental composition. | rsc.org |

| (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | ESI-MS | 293 [M+H]⁺, 194, 98 | Protonated molecular ion and characteristic fragments. | lew.ro |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Bond Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.netscirp.org This technique provides accurate coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles that define the molecule's conformation.

The data from X-ray diffraction can also reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking. iucr.org These interactions govern how the molecules pack together in the solid state and can influence physical properties like melting point and solubility. In a study of a N-(5-nitropyridin-2-yl)-5H-dibenzo[d,f] nih.govbeilstein-journals.orgdiazepine-6-carboxamide derivative, hydrogen bond graph-set analysis was used to understand the crystal packing. iucr.org

Table 3: Example Crystallographic Data for Dibenzo-heterocyclic Systems This table showcases the type of data obtained from X-ray crystallography for related compounds, as a specific structure for this compound was not available in the search results.

| Compound Class | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Dibenzo[b,e] nih.govnih.govdiazepin-1-one derivative | - | - | Used to unequivocally characterize the structure and review the formation mechanism of isomers. | researchgate.net |

| Dibenzo[d,f] nih.govbeilstein-journals.orgdiazepine derivative | - | - | Provided precise molecular structure, confirming the seven-membered ring system. | researchgate.net |

| 5,12-dihydrodibenzo[b,f] nih.govnih.govdiazocine-6,11-dione | - | - | Structures of nine different products were established by single-crystal X-ray analysis. | nih.gov |

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Dynamics and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. pressbooks.pubresearchgate.net

FT-IR spectroscopy is particularly useful for identifying key functional groups based on their absorption of infrared radiation. upi.edu For this compound and its derivatives, characteristic bands would be expected for:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. libretexts.org

Aromatic C=C stretching: In-ring vibrations usually appear in the 1600-1400 cm⁻¹ range. libretexts.org

C-N stretching: These vibrations are generally found in the 1350-1000 cm⁻¹ region.

N=N stretching: The azo group (N=N) vibration is often weak in the infrared spectrum but can sometimes be observed.

In a study of related dibenzo[c,f] nih.govrsc.orgnih.govthiadiazepine derivatives, FT-IR spectroscopy was used to identify characteristic vibrations, such as the N-H stretch around 3297 cm⁻¹ and sulfonyl group stretches (SO₂) near 1363 and 1164 cm⁻¹. mdpi.com Similarly, the IR spectrum of a dibenzo[b,f]pyrrolo[1,2-d] nih.govnih.govoxazepine derivative showed a key absorption peak for the nitrile (CN) group at 2213 cm⁻¹. beilstein-journals.org

Raman spectroscopy is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This makes Raman particularly effective for observing symmetric, non-polar bonds, such as the C=C bonds in the aromatic rings and potentially the N=N bond, which might be weak or inactive in the IR spectrum.

Table 4: Characteristic FT-IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | libretexts.org |

| Aromatic C=C | In-ring Stretching | 1600 - 1400 | libretexts.org |

| Aromatic C-H | Out-of-plane ("oop") Bending | 900 - 675 | libretexts.org |

| C-N | Stretching | 1350 - 1000 | grafiati.com |

| N-H | Stretching | ~3300 | mdpi.com |

Electronic Absorption and Emission Spectroscopy for Excited State Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and characterize its excited states. The this compound scaffold, with its extended π-conjugated system, is expected to exhibit distinct electronic absorption and potentially emission properties.

UV-Vis absorption spectroscopy measures the wavelengths of light that a molecule absorbs as it transitions from its electronic ground state to an excited state. The absorption spectrum provides information about the energy levels of the molecular orbitals. For dibenzo-diazepine and related polycyclic aromatic systems, the spectra typically show multiple absorption bands corresponding to π→π* transitions. For example, pyrrole-fused dibenzoxazepine derivatives exhibit absorption in the 225–400 nm range. beilstein-journals.org Similarly, dibenzo[b,f]azepine derivatives show characteristic absorptions for the aromatic rings and other chromophores like C=O and C=C bonds. lew.ro

Emission or fluorescence spectroscopy measures the light emitted as an excited molecule returns to its ground state. The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum. The presence and characteristics of fluorescence (such as its wavelength, intensity, and lifetime) provide insights into the nature of the lowest excited state and the efficiency of radiative decay processes. The aforementioned pyrrole-fused dibenzoxazepine derivatives showed emission in the 400–560 nm range, indicating their potential as fluorophores. beilstein-journals.org The study of these photophysical properties is crucial for applications in areas like optoelectronics and bio-imaging.

Table 5: Electronic Spectroscopy Data for Related Dibenzo-heterocyclic Systems

| Compound Type | Spectroscopy | Wavelength (λ, nm) | Assignment / Observation | Reference |

|---|---|---|---|---|

| Pyrrole-fused dibenzoxazepine | UV-Vis Absorption | 225 - 400 | π→π* transitions | beilstein-journals.org |

| Pyrrole-fused dibenzoxazepine | Emission (Fluorescence) | 400 - 560 | Fluorophoric behavior | beilstein-journals.org |

| (5H-dibenzo[b,f]azepin-5-yl) derivative | UV-Vis Absorption | 206.09; 248.55; 288.09 | Aromatic rings; C=O; C=C | lew.ro |

Derivatization and Structural Modification Strategies for Dibenzo C,f 1,2 Diazepine Scaffolds

Synthesis of Substituted Dibenzo(c,f)(1,2)diazepine Analogs

The synthesis of substituted dibenzo[c,f] researchgate.netlew.rodiazepine analogs is primarily achieved through the cyclization of appropriately substituted precursor molecules. A common strategy involves the reductive cyclization of linked bis(nitroaromatics). For instance, the treatment of 2,2'-dinitrobiphenyl derivatives with reducing agents like lithium aluminum hydride can yield the corresponding 11H-dibenzo[c,f] researchgate.netlew.rodiazepines. thieme-connect.de The nature and position of substituents on the biphenyl precursor directly translate to the substitution pattern of the final diazepine product.

Another significant approach involves the condensation of substituted o-phenylenediamines with suitable diketones or their equivalents. This method has been particularly useful for synthesizing dibenzo[b,f] researchgate.netnih.govdiazocine-6,11-diones, which can be considered structural analogs. For example, reacting C-substituted benzene-1,2-diamines, such as 4-nitrobenzene-1,2-diamine, with dimethyl phthalate leads to the formation of the corresponding substituted tricyclic diones. nih.gov

Furthermore, multicomponent reactions, such as the Ugi reaction, have been employed to construct complex diazepine-related scaffolds. These one-pot procedures allow for the introduction of multiple points of diversity in a single step, leading to a wide range of substituted analogs. researchgate.netbeilstein-journals.org For example, a sequence involving an Ugi four-component reaction followed by a silver(I) triflate-catalyzed intramolecular heteroannulation has been used to create novel pyrazolo[1,5-a] researchgate.netnih.govdiazepine scaffolds with diverse substitution patterns. beilstein-journals.org

The table below summarizes various synthetic strategies and the types of substituted analogs obtained.

| Precursor(s) | Key Reaction | Resulting Analog |

| Substituted 2,2'-dinitrobiphenyls | Reductive cyclization (e.g., with LiAlH4) | Substituted 11H-dibenzo[c,f] researchgate.netlew.rodiazepines thieme-connect.de |

| C-substituted benzene-1,2-diamines and dimethyl phthalate | Condensation | Substituted 5,12-dihydrodibenzo[b,f] researchgate.netnih.govdiazocine-6,11-diones nih.gov |

| Pyrazole-3-carbaldehydes, primary amines, propiolic acids, isocyanides | Ugi four-component reaction and Ag(I)-catalyzed cyclization | Substituted pyrazolo[1,5-a] researchgate.netnih.govdiazepines beilstein-journals.org |

| 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine-catalyzed intramolecular C–N coupling | Azetidine-fused 1,4-benzodiazepine derivatives mdpi.com |

| N-heterocycles and 1-tosyl-1,2,3-triazoles | Rhodium(III)-catalyzed reaction followed by [5+2]-cycloaddition | 1,5-diazepinones doi.org |

Functionalization of the Diazepine Ring and Peripheral Benzene Rings

Functionalization of the pre-formed dibenzo[c,f] researchgate.netlew.rodiazepine scaffold allows for further diversification. The diazepine ring itself contains reactive sites amenable to modification. For instance, the nitrogen atoms can be alkylated or acylated. In the related 1,5-benzodiazepine-2,4-dione systems, the nitrogen atoms of the lactam functions are key sites for introducing various substituents. imist.ma

The peripheral benzene rings can be functionalized using standard electrophilic aromatic substitution reactions, such as nitration or halogenation, provided the existing substituents and the diazepine core are stable to the reaction conditions. The introduction of these functional groups provides handles for subsequent cross-coupling reactions, enabling the attachment of a wide variety of aryl, alkyl, or other functional moieties. For example, the synthesis of chloro-substituted dibenzo[b,e] researchgate.netnih.govdiazepines provides a site for further derivatization. grafiati.com

The methylene group in reduced diazepine analogs, such as in 1,5-benzodiazepine-2,4-diones, also presents a site for functionalization. imist.ma Additionally, post-cyclization modifications are a powerful tool. For instance, N,N'-disubstituted 5,12-dihydrodibenzo[b,f] researchgate.netnih.govdiazocine-6,11-diones can be prepared through alkylation or acylation of the parent compound. nih.gov

The table below details common functionalization strategies for the diazepine and benzene rings.

| Ring System | Reaction Type | Functional Group Introduced |

| Diazepine Ring (Nitrogen atoms) | Alkylation, Acylation | Alkyl, Acyl groups nih.gov |

| Peripheral Benzene Rings | Electrophilic Aromatic Substitution (e.g., Nitration) | Nitro group nih.govimist.ma |

| Peripheral Benzene Rings (with existing halogens) | Cross-coupling reactions | Aryl, Alkyl groups doi.org |

| Diazepine Ring (Methylene group in reduced analogs) | Various C-H functionalization reactions | Diverse substituents imist.ma |

Heteroatom Substitution within the this compound Core and its Influence on Chemical Properties

Another strategy involves replacing one of the carbon atoms in the diazepine ring with a nitrogen atom, leading to triazepine analogs. For example, the replacement of the C3 carbon in a 1,5-dihydrobenzo[b] researchgate.netnih.govdiazepine-2,4-dione with a nitrogen atom to give a 1,5-dihydro-benzo[f] researchgate.netnih.govd-nb.infotriazepine-2,4-dione was found to be a well-tolerated modification. nih.gov

The introduction of heteroatoms can also occur in the peripheral benzene rings. The fusion of heterocyclic fragments, such as benzothiazole or dibenzoquinoxaline systems, to phthalocyanine-type macrocycles, which are much larger polycyclic systems, has been shown to strongly modulate their physicochemical properties and increase their electron affinity. researchgate.net While not directly on the dibenzodiazepine core, this illustrates the principle that heteroatom incorporation in fused aromatic systems significantly impacts electronic structure.

The following table highlights examples of heteroatom substitution and their resulting structural analogs.

| Original Scaffold | Heteroatom Substitution | Resulting Scaffold |

| Dibenzodiazepine | N replaced by O | Dibenzoxazepine nih.gov |

| Dibenzodiazepine | N replaced by S | Dibenzothiazepine nih.gov |

| 1,5-Dihydrobenzo[b] researchgate.netnih.govdiazepine-2,4-dione | C3 replaced by N | 1,5-Dihydro-benzo[f] researchgate.netnih.govd-nb.infotriazepine-2,4-dione nih.gov |

Designing Fused Ring Systems and Polycyclic Derivatives

The dibenzo[c,f] researchgate.netlew.rodiazepine scaffold can be further elaborated by fusing additional rings to its core, creating more complex polycyclic systems. These fused rings can be either carbocyclic or heterocyclic. The fusion of a heterocyclic system to the benzodiazepine ring is a particularly promising strategy for creating derivatives with novel properties. clockss.org

One common approach is the annulation of a heterocyclic ring across one of the bonds of the diazepine ring or one of the peripheral benzene rings. For example, the fusion of a triazole ring to a 1,4-benzodiazepine moiety has been extensively studied, leading to triazolobenzodiazepines. beilstein-journals.orgclockss.org Similarly, imidazo[2,1-c] researchgate.netnih.govbenzodiazepines have been synthesized to investigate the effect of an additional aromatic ring. chemisgroup.us

Multicomponent reactions followed by cyclization are also powerful methods for constructing fused systems. A one-pot, three-step sequence involving a diastereoselective [3+2]-cycloaddition has been used to prepare tetracycles containing a benzodiazepine framework fused with a pyrrolidine ring. doi.org Isocyanide-based multicomponent reactions have also been developed to synthesize pyrrole-fused dibenzoxazepine, dibenzothiazepine, and triazolobenzodiazepine derivatives. beilstein-journals.org

The table below provides examples of strategies used to create fused ring systems and the resulting polycyclic structures.

| Starting Scaffold | Fused Ring | Synthetic Strategy | Resulting Polycyclic System |

| 1,4-Benzodiazepine | Triazole ring | 1,3-Dipolar cycloaddition | Triazolobenzodiazepine clockss.org |

| 1,4-Benzodiazepine | Imidazole ring | Multi-step synthesis | Imidazobenzodiazepine chemisgroup.us |

| Aryl aldehydes, amino acids, maleimides | Pyrrolidine ring | [3+2]-cycloaddition followed by Staudinger/aza-Wittig cyclization | Pyrrolidine-fused benzodiazepine doi.org |

| Dibenzoxazepine, dibenzothiazepine, or triazolobenzodiazepine | Pyrrole ring | Isocyanide-based multicomponent reaction | Pyrrole-fused derivatives beilstein-journals.org |

Influence of Structural Modifications on Chemical Reactivity and Electronic Structure

Structural modifications to the dibenzo[c,f] researchgate.netlew.rodiazepine scaffold have a profound impact on its chemical reactivity and electronic structure. The introduction of electron-withdrawing or electron-donating substituents on the peripheral benzene rings alters the electron density of the entire molecule, influencing its reactivity in, for example, electrophilic substitution reactions. beilstein-journals.org

The conformation of the seven-membered diazepine ring is also highly sensitive to structural changes. The fusion of an additional heterocyclic nucleus can dramatically influence the conformational mobility of the diazepine ring. clockss.org For instance, in 1,4-benzodiazepines, the position of a carbonyl group adjacent to a nitrogen atom can determine the position of the tautomeric imine/enamine equilibrium, which in turn affects the molecule's conformation and stability. researchgate.net

Heteroatom substitution within the core structure directly modulates the electronic properties. Replacing a carbon with a more electronegative nitrogen atom, for example, can alter the distribution of electron density and the energies of the molecular orbitals. This can affect the molecule's ability to act as an electron donor or acceptor in chemical reactions and influence its photophysical properties. researchgate.net

Furthermore, extending the π-conjugated system by fusing additional aromatic rings generally leads to a decrease in the HOMO-LUMO gap. This is a key principle in tuning the optical and electronic properties of polycyclic aromatic compounds. acs.org The planarity of the system, which can be enforced or disrupted by structural modifications, also plays a crucial role in determining the extent of π-conjugation and, consequently, the electronic properties. The introduction of bulky groups or the formation of rigid, fused systems can lock the molecule into a specific conformation, thereby influencing its reactivity and interactions with other molecules. nih.gov

Applications in Advanced Organic and Supramolecular Chemistry

Dibenzo(c,f)(1,2)diazepine as a Building Block in Complex Chemical Synthesis

The this compound scaffold serves as a versatile starting point for the construction of a variety of complex chemical structures. The inherent reactivity of the diazepine ring system, particularly the azo bridge, allows for a range of chemical transformations.

Photochemical reactions represent a key method for modifying the this compound structure. For instance, the irradiation of 11H-dibenzo[c,f]- publish.csiro.aunih.gov-diazepine in a weakly acidic ethanolic solution leads to a mixture of products, including dibenzo[c,f]- publish.csiro.aunih.gov-diazepin-11-one, 2,2′-diaminobenzophenone, and 2,2′-diaminodiphenylmethane. publish.csiro.au This transformation highlights the utility of photochemistry in accessing a range of structurally diverse compounds from a single precursor. In contrast, irradiation in concentrated sulfuric acid yields a sulfonic acid derivative of diaminobenzophenone, demonstrating the influence of reaction conditions on the final product distribution. publish.csiro.au

The dibenzo-diazepine framework is also a key component in the synthesis of other heterocyclic systems. For example, derivatives of dibenzo[b,f]azepine and dibenzodiazepine are recognized as important compounds in medicinal chemistry. lew.ro The synthesis of these compounds often involves the use of a pre-formed diazepine ring or the in-situ formation of the seven-membered ring from precursors that embed the core dibenzo structure.

The following table summarizes the photochemical transformation of 11H-Dibenzo[c,f]- publish.csiro.aunih.gov-diazepine under different acidic conditions.

| Starting Material | Reaction Conditions | Major Products | Reference |

| 11H-Dibenzo[c,f]- publish.csiro.aunih.gov-diazepine | Irradiation in weakly acidic ethanol | Dibenzo[c,f]- publish.csiro.aunih.gov-diazepin-11-one, 2,2′-diaminobenzophenone, 2,2′-diaminodiphenylmethane | publish.csiro.au |

| 11H-Dibenzo[c,f]- publish.csiro.aunih.gov-diazepine | Irradiation in concentrated sulfuric acid | Sulfonic acid derivative of diaminobenzophenone | publish.csiro.au |

Integration into Novel Heterocyclic Scaffolds and Architectures

The this compound motif can be incorporated into larger, more complex heterocyclic systems, leading to novel molecular architectures with unique properties. This integration can be achieved through various synthetic strategies, including multicomponent reactions and cyclization reactions.

One example is the synthesis of pyrrole-fused dibenzoxazepine, dibenzothiazepine, and triazolobenzodiazepine derivatives. beilstein-journals.orgnih.gov These complex heterocyclic systems are constructed using an isocyanide-based multicomponent reaction, which allows for the efficient assembly of multiple molecular fragments in a single step. beilstein-journals.orgnih.gov The resulting fused systems exhibit interesting fluorescence properties, suggesting potential applications in materials science and biomedical imaging. beilstein-journals.orgnih.gov

Another approach involves the construction of bridged dibenzo[b,f] publish.csiro.aulew.rodiazocines. acs.org These cage-like structures possess a rigid, V-shaped geometry that can be exploited in areas such as molecular recognition and asymmetric catalysis. acs.org The synthesis of these complex scaffolds often relies on domino reactions that enable the formation of multiple rings and bonds in a single operation. acs.org

The following table provides examples of novel heterocyclic scaffolds that incorporate a dibenzo-diazepine or a related diazepine core.

| Heterocyclic Scaffold | Synthetic Approach | Key Features | Potential Applications | Reference |

| Pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine | Isocyanide-based multicomponent reaction | Fused polycyclic system, fluorescent properties | Biomedical applications, conjugate materials | beilstein-journals.orgnih.gov |

| Bridged dibenzo[b,f] publish.csiro.aulew.rodiazocines | Multicomponent domino reactions | Rigid, V-shaped cage structure | Asymmetric catalysis, molecular recognition, optoelectronics | acs.org |

| Unsymmetrically substituted dibenzo[b,f] publish.csiro.aulew.rodiazocine-6,12(5H,11H)diones | Three-step synthesis from isatoic anhydrides and 2-aminobenzoic acids | Unsymmetrical substitution pattern | Bioactive molecule design | mdpi.com |

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the diazepine ring of this compound and its derivatives can act as coordination sites for metal ions, making these compounds suitable for use as ligands in coordination chemistry and catalysis. The specific geometry and electronic properties of the diazepine ligand can influence the catalytic activity and selectivity of the resulting metal complex.

Dibenzo[d,f] publish.csiro.aubeilstein-journals.orgdiazepines have been investigated as precursors for N-heterocyclic carbene (NHC) ligands. mdpi.com These ligands can form stable complexes with transition metals, such as palladium, which are active catalysts for a variety of cross-coupling reactions. mdpi.com The axially chiral nature of some dibenzodiazepine-based NHC ligands offers the potential for enantioselective catalysis. mdpi.com

The broader class of diazines and triazines, which includes the diazepine core, has been explored as building blocks for the design of ligands for metal-mediated catalytic transformations. semanticscholar.org The presence of multiple nitrogen atoms in these heterocyclic systems can lead to unique coordination modes and electronic properties that can enhance catalytic performance compared to more traditional pyridine-based ligands. semanticscholar.org For example, the increased π-acidity of diazine-based ligands can improve the stability of catalysts under reducing conditions. semanticscholar.org

The following table highlights the application of diazepine derivatives in coordination chemistry and catalysis.

| Diazepine Derivative | Role | Metal Complex | Catalytic Application | Reference |

| Dibenzo[d,f] publish.csiro.aubeilstein-journals.orgdiazepine | N-heterocyclic carbene (NHC) precursor | Palladium complexes | Mizoroki–Heck reaction | mdpi.com |

| Diazine-based ligands | Ligand building block | Various transition metal complexes | Cycloaddition and hydroelementation reactions | semanticscholar.org |

Supramolecular Assembly and Molecular Recognition Studies

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies with specific functions. wikipedia.org The rigid structure and potential for hydrogen bonding and other non-covalent interactions make this compound and related compounds interesting candidates for studies in supramolecular assembly and molecular recognition.

Molecular recognition involves the specific binding of a "guest" molecule to a complementary "host" molecule. wikipedia.org This principle can be seen in the interaction of amphiphilic Schiff bases with barbituric acid. nih.gov While not directly involving this compound, this study demonstrates how hydrogen bonding can drive the formation of specific host-guest complexes in organized molecular films. nih.gov

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined structures. wikipedia.org An example of this is the self-assembly of synthetic helical peptides driven by orthogonal halogen bonding. osti.gov This work illustrates how a combination of non-covalent interactions, including halogen bonding and hydrogen bonding, can lead to the formation of complex three-dimensional supramolecular architectures. osti.gov These principles of self-assembly and molecular recognition are applicable to the design of supramolecular systems based on the this compound scaffold.

Key concepts in supramolecular chemistry relevant to the this compound scaffold are summarized in the table below.

| Concept | Description | Relevant Interactions | Potential Application with this compound | Reference |

| Molecular Recognition | Specific binding of a guest molecule to a complementary host molecule. | Hydrogen bonding, van der Waals forces, π-π interactions, electrostatic effects. | Design of sensors and catalysts. | wikipedia.orgnih.gov |

| Supramolecular Assembly | Spontaneous organization of molecules into ordered structures. | Non-covalent interactions such as hydrogen bonding and halogen bonding. | Creation of novel materials with specific properties. | wikipedia.orgosti.gov |

| Host-Guest Chemistry | Formation of a complex between a host molecule and a guest molecule. | Non-covalent interactions. | Encapsulation and controlled release of guest molecules. | wikipedia.org |

Application in Materials Science (e.g., optoelectronic properties, not biological function)

The conjugated π-system and rigid, non-planar structure of this compound and its derivatives give rise to interesting photophysical and electronic properties, making them promising candidates for applications in materials science, particularly in the field of optoelectronics.

For example, novel benzimidazo[1,2-d]dibenzo[b,f] publish.csiro.auresearchgate.netdiazepine derivatives have been synthesized and shown to be intensely fluorescent with long lifetimes. rsc.org Their absorption maxima are in the UV region, while their emission maxima are in the blue-green region of the visible spectrum. rsc.org These properties suggest their potential use as fluorescent markers and in the development of organic light-emitting diodes (OLEDs). rsc.org

Similarly, pyrrole-fused dibenzoxazepine and related compounds have been noted for their promising applications in optoelectronics and biophotonics due to their fluorophoric nature. beilstein-journals.orgnih.gov The absorption of these compounds is in the range of 225-400 nm, with emission in the 400-560 nm range. beilstein-journals.orgnih.gov